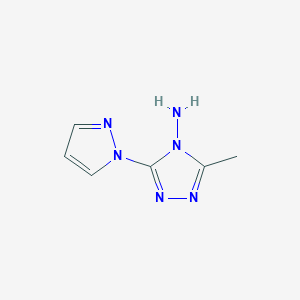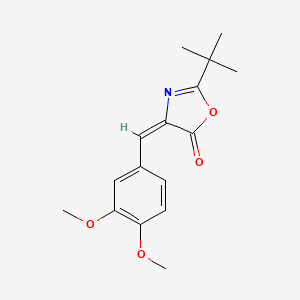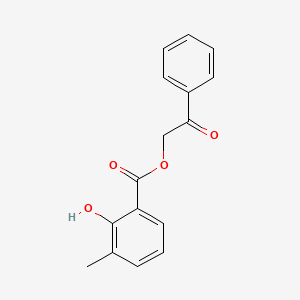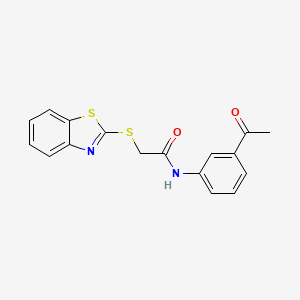![molecular formula C25H17Cl2N3O3S B14949494 N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-1-[(2-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a variety of functional groups, including furan, thiophene, and benzamide moieties. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-[(2-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multi-step organic reactions. Key steps may include:
Formation of the furan and thiophene rings: These heterocyclic rings can be synthesized through various cyclization reactions.
Introduction of the hydrazino group: This can be achieved by reacting hydrazine derivatives with appropriate precursors.
Coupling reactions: The final compound is formed by coupling the furan, thiophene, and benzamide moieties under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of high-throughput screening: to identify the most efficient catalysts and reaction conditions.
Scale-up processes: to ensure that the reactions can be performed on a large scale without compromising the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-1-[(2-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different furan or thiophene derivatives, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent due to its unique structural properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[(Z)-1-[(2-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Inhibiting or activating specific biochemical pathways: Leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(Z)-1-[(2-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE: shares structural similarities with other compounds containing furan, thiophene, and benzamide moieties.
Uniqueness
- The unique combination of functional groups in N-[(Z)-1-[(2-{(E)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propriétés
Formule moléculaire |
C25H17Cl2N3O3S |
|---|---|
Poids moléculaire |
510.4 g/mol |
Nom IUPAC |
N-[(Z)-3-[(2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H17Cl2N3O3S/c26-17-8-10-20(21(27)13-17)23-11-9-18(33-23)15-28-30-25(32)22(14-19-7-4-12-34-19)29-24(31)16-5-2-1-3-6-16/h1-15H,(H,29,31)(H,30,32)/b22-14-,28-15+ |
Clé InChI |
JBOHHXYXZNUWFY-SJOBBXTASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)N/N=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B14949417.png)
![2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B14949420.png)

![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)

![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)

![4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B14949477.png)
![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)

